molecular formula C2H3Cl3O B127377 2,2,2-Trichloroethanol CAS No. 115-20-8

2,2,2-Trichloroethanol

Cat. No.: B127377
CAS No.: 115-20-8
M. Wt: 149.40 g/mol
InChI Key: KPWDGTGXUYRARH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2,2,2-Trichloroethanol (TCE), an active metabolite of chloral hydrate, primarily targets tetrodotoxin-resistant Na+ channels in nociceptive sensory neurons . These channels play a crucial role in the transmission of pain signals in the nervous system.

Mode of Action

TCE modulates the tetrodotoxin-resistant Na+ channels in multiple ways. It decreases the peak amplitude of transient TTX-R INa (tetrodotoxin-resistant sodium current) in a concentration-dependent manner . It also induces a hyperpolarizing shift on the steady-state fast inactivation relationship, increases use-dependent inhibition, accelerates the onset of inactivation, and retards the recovery of inactivated TTX-R Na+ channels . These interactions result in decreased excitability of nociceptive neurons .

Biochemical Pathways

It is known that tce is metabolized by the liver and erythrocytes to form trichloroethanol, an active metabolite . This reaction is catalyzed by alcohol dehydrogenase and other enzymes . Oxidation of chloral hydrate and trichloroethanol to trichloroacetic acid in the liver and kidneys also occurs to a lesser extent .

Pharmacokinetics

TCE is rapidly absorbed in the gastrointestinal tract following oral or rectal administration . It is metabolized by the liver and erythrocytes to form trichloroethanol, an active metabolite . This metabolite is responsible for the pharmacological effects of TCE. The metabolism of TCE is catalyzed by alcohol dehydrogenase and other enzymes .

Result of Action

The modulation of tetrodotoxin-resistant Na+ channels by TCE results in decreased excitability of nociceptive neurons . This leads to a reduction in the transmission of pain signals, providing an analgesic effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TCE. For instance, TCE is a clear flammable liquid at room temperature, and its color can vary from colorless when pure to light yellow . Chronic exposure to TCE may result in kidney and liver damage . Furthermore, the flash point of TCE is 110 °C, indicating that it should be stored and handled carefully to prevent ignition . It is also recommended to avoid release of TCE to the environment .

Biochemical Analysis

Biochemical Properties

2,2,2-Trichloroethanol is mainly used as a protecting group for acids, acetals, and also phosphoryl groups of nucleotides . It can be easily cleaved by zinc reduction . The 2,2,2-Trichloroethyl (TCE) moiety of this compound interacts with these biomolecules, facilitating their protection during biochemical reactions .

Cellular Effects

The effects of this compound on cells are primarily observed in its role as a metabolite of certain drugs. For instance, the hypnotic drug triclofos is metabolized in vivo to this compound . Chronic exposure to this compound may result in kidney and liver damage . It has also been found to modulate tetrodotoxin-resistant Na+ channels in rat nociceptive neurons .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is metabolized by the liver and erythrocytes to form trichloroethanol, an active metabolite . This reaction is catalyzed by alcohol dehydrogenase and other enzymes . Oxidation of chloral hydrate and trichloroethanol to trichloroacetic acid in the liver and kidneys also occurs to a lesser extent .

Temporal Effects in Laboratory Settings

It is known that this compound can be added to SDS-PAGE gels to enable fluorescent detection of proteins without a staining step, for immunoblotting or other analysis methods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a study involving Sprague-Dawley rats, no specific toxic effect or target organ was identified even at the highest doses tested . An increase in red blood cells and hemoglobin was observed at the highest dose level in male rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of trichloroethylene and chloral, two chemicals found in drinking water . It is also present in finished drinking water as a byproduct of the water chlorination process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloroethanol can be synthesized through the reduction of trichloroacetic acid using zinc and hydrochloric acid. The reaction proceeds as follows:

Cl3CCOOH+Zn+HClCl3CCH2OH+ZnCl2+H2O\text{Cl}_3\text{CCOOH} + \text{Zn} + \text{HCl} \rightarrow \text{Cl}_3\text{CCH}_2\text{OH} + \text{ZnCl}_2 + \text{H}_2\text{O} Cl3​CCOOH+Zn+HCl→Cl3​CCH2​OH+ZnCl2​+H2​O

Industrial Production Methods: In industrial settings, trichloroethanol is often produced by the catalytic hydrogenation of trichloroacetaldehyde (chloral) in the presence of a suitable catalyst such as palladium on carbon. The reaction conditions typically involve elevated temperatures and pressures to ensure efficient conversion.

Types of Reactions:

    Oxidation: Trichloroethanol can be oxidized to trichloroacetic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: It can be reduced to dichloroethanol using reducing agents like lithium aluminum hydride.

    Substitution: Trichloroethanol undergoes nucleophilic substitution reactions where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Trichloroacetic acid.

    Reduction: Dichloroethanol.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Properties

IUPAC Name

2,2,2-trichloroethanol
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InChI

InChI=1S/C2H3Cl3O/c3-2(4,5)1-6/h6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWDGTGXUYRARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3O
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DSSTOX Substance ID

DTXSID1021950
Record name 2,2,2-Trichloroethanol
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Molecular Weight

149.40 g/mol
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Physical Description

Hygroscopic liquid with an ethereal odor; mp = 18 deg C; [Merck Index], Liquid
Record name 2,2,2-Trichloroethanol
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Record name 2,2,2-Trichloroethanol
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Solubility

83.3 mg/mL at 25 °C
Record name 2,2,2-Trichloroethanol
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Vapor Pressure

1.08 [mmHg]
Record name 2,2,2-Trichloroethanol
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CAS No.

115-20-8
Record name Trichloroethanol
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Record name 2,2,2-Trichloroethanol
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Record name Ethanol, 2,2,2-trichloro-
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Record name 2,2,2-Trichloroethanol
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Record name 2,2,2-trichloroethanol
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Record name 2,2,2-TRICHLOROETHANOL
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Record name 2,2,2-Trichloroethanol
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Melting Point

19 °C
Record name 2,2,2-Trichloroethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Trichloroethanol
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2,2,2-Trichloroethanol
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Customer
Q & A

ANone: 2,2,2-Trichloroethanol (TCE), the active metabolite of chloral hydrate, exerts its effects through various mechanisms depending on the target.

  • Ion Channels: TCE activates specific potassium channels like TREK-1 and TRAAK [], leading to hyperpolarization of cell membranes. This effect contributes to its sedative and hypnotic properties. For instance, TCE-induced activation of TRAAK channels in cerebrovascular smooth muscle cells leads to dilation of the middle cerebral artery []. Additionally, TCE modulates ligand-gated ion channels such as GABA-A and 5-HT3 receptors, potentially by inducing structural changes that alter their function [].
  • Enzymes: TCE inhibits cytochrome P450 enzymes, affecting the metabolism of other drugs and potentially leading to drug interactions []. It also inhibits human class II alcohol dehydrogenase, specifically through an uncompetitive inhibition mechanism [].
  • Macrophages: TCE exhibits anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines like TNF-α and IL-6 in murine macrophages stimulated with peptidoglycan []. This effect is attributed to the suppression of NF-κB activity [].
  • Circadian Rhythm: TCE can phase-shift the circadian rhythm in peripheral organs, particularly in the liver, independent of its anesthetic activity []. This effect is potentially linked to changes in the expression of clock genes like Bmal1 and Clock [].

ANone:

  • Spectroscopic Data:
    • IR (KBr): cm-1 3350, 1710, 1660, 1540, 710 []
    • 1H NMR (CDCl3): δ 7.0–5.3 (m), 5.2–4.8 (m), 4.68 (s) []
    • 13C NMR: δ 150.7, 132.8, 124.9, 113.3, 112.7, 93.8, 73.5 []

ANone:

  • Solvent Compatibility: TCE is soluble in various organic solvents, including toluene, ethanol, and chloroform. It can also dissolve certain biomolecules like myelin, allowing for gel filtration and analysis [].
  • Applications: TCE is utilized in various applications, including:
    • Fluorescence Enhancement: TCE acts as a fluorescence enhancer, improving protein crystal identification in X-ray crystallography by enhancing the native tryptophan fluorescence [].
    • Dosimetry: TCE is used as a chemical sensitizer in Leuco Crystal Violet (LCV) micelle gel dosimeters, enhancing their dose sensitivity [].
    • Polymer Synthesis: TCE serves as an initiator in atom transfer radical polymerization (ATRP), enabling the controlled synthesis of polymers like poly(methyl methacrylate) [, ].
  • Diels-Alder Reactions: TCE derivatives like 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate are employed as dienes in Diels-Alder reactions, offering regio- and stereo-selectivity [].

ANone:

  • Parameter Development: Computational tools like the force field toolkit are used to develop parameters for TCE compatible with molecular dynamics software like CHARMM36 [].
  • Molecular Dynamics: These simulations provide insights into TCE's interactions with biological systems, such as its binding to proteins like bovine serum albumin [] and its partitioning behavior in lipid bilayers [].

ANone:

  • Halogen Substituents: The type and number of halogen substituents on the ethanol molecule significantly influence TCE's activity and potency. For example, 2,2,2-tribromoethanol exhibits greater efficacy than TCE in activating TASK-3 channels []. Replacing chlorine atoms with fluorine (2,2,2-trifluoroethanol) diminishes its activity on TASK-3 channels [].
  • Molecular Size: The size of the halogenated substituent also plays a crucial role. Increasing the size from chlorine to bromine increases potency, while further increases to iodine (carbon tetraiodide) result in inhibition of TASK-3 channels [].
  • Hydrophobicity: The balance between lipophilicity and hydrophobicity mediated by halogen substitutions affects its interactions with biological membranes and protein binding sites [].

ANone: While specific formulation strategies for TCE are limited within the provided research, general principles apply:

    ANone:

    • Metabolism: TCE is primarily metabolized in the liver, mainly via oxidation by cytochrome P450 enzymes to trichloroacetic acid []. It can also be conjugated with glucuronic acid, forming excretable metabolites [].
    • Excretion: TCE and its metabolites are primarily excreted in the urine [].
    • In Vitro:
      • Anti-inflammatory Activity: TCE effectively reduces pro-inflammatory cytokine production in peptidoglycan-stimulated murine macrophages [].
      • Ion Channel Modulation: Demonstrated effects on various ion channels like TREK-1, TRAAK [], GABA-A, and 5-HT3 receptors [] in cell-based assays.
    • In Vivo:
      • Cerebral Artery Dilation: TCE induces dilation of rat middle cerebral arteries, potentially contributing to the increased cerebral blood flow observed with chloral hydrate administration [].
      • Circadian Rhythm Disruption: Repeated administration of TCE can phase-shift the circadian rhythm in the liver of mice [].

    ANone:

    • Toxicity: While generally considered less toxic than its parent compound (chloral hydrate), TCE exhibits dose-dependent toxicity. In a 90-day study in rats, the lowest observed adverse effect levels (LOAEL) were 320 mg/kg/day for females and 160 mg/kg/day for males [].
    • Hematopoietic Effects: High doses of TCE can cause an increase in red blood cell count, hematocrit, and hemoglobin levels in rats []. These changes might not necessarily indicate specific organ toxicity but warrant further investigation.

    ANone: The provided research does not delve into these specific aspects related to this compound.

    ANone: The provided research highlights some key historical aspects:

    • Early Acaricide Use: Kelthane® (1,1-bis(p-chlorophenyl)-2,2,2-trichloroethanol), structurally related to TCE, was used as an acaricide. Research from the 1950s and 1960s examined its efficacy against various mite species [, , ]. This research period also explored the emergence of acaricide resistance [, ].
    • Metabolism Studies: Research in the late 20th century focused on understanding the metabolism of chlorinated hydrocarbons, including TCE, by various organisms, including bacteria and mammals [, , , ].

    ANone: Research on TCE spans various disciplines, highlighting its multi-faceted nature:

    • Chemistry: Synthetic methods for producing TCE derivatives and their applications in organic synthesis, like Diels-Alder reactions [].
    • Biochemistry: Understanding the interactions of TCE with biological systems, including its effects on enzymes [, , ], ion channels [, , , ], and cellular signaling pathways [].
    • Pharmacology: Investigating the pharmacological effects of TCE, including its sedative-hypnotic properties [], modulation of neurotransmitter systems [, ], and potential for adverse effects [].
    • Toxicology: Assessing the toxicity profile of TCE, exploring its potential for organ damage, and determining safe exposure limits [].

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